malonyl-CoA
Overview
Description
Malonyl coenzyme A is a coenzyme A derivative of malonic acid. It plays a crucial role in the biosynthesis of fatty acids and polyketides by providing two-carbon units for chain elongation . This compound is formed by the carboxylation of acetyl coenzyme A using the enzyme acetyl coenzyme A carboxylase .
Mechanism of Action
a. Fatty Acid Biosynthesis: Malonyl-CoA plays a central role in the synthesis of fatty acids. It provides 2-carbon units that elongate fatty acid chains. The enzyme acetyl-CoA carboxylase (ACC) carboxylates acetyl-CoA to form this compound. This step requires energy from ATP. Subsequently, this compound transfers its malonate group to the terminal thiol of holo-acyl carrier protein (ACP) via the enzyme malonyl coenzyme A:acyl carrier protein transacylase (MCAT). This commitment step ensures that the growing fatty acid chain remains in the cytosol for further elongation .
b. Polyketide Biosynthesis: this compound also participates in bacterial polyketide biosynthesis. In this process, MCAT collaborates with an acyl carrier protein (ACP) and a polyketide synthase (PKS) to form type II polyketides. These compounds have diverse biological functions, including antibiotic production and pigment synthesis .
Biochemical Pathways
This compound affects several pathways:
a. Cytosolic Fatty Acid Biosynthesis: this compound contributes to the synthesis of long-chain fatty acids in the cytosol. These fatty acids are crucial for membrane structure, energy storage, and signaling. Dysregulation of this compound levels can impact lipid metabolism and contribute to metabolic disorders .
b. Mitochondrial Fatty Acid Synthesis (mtFASII): In mitochondria, this compound is involved in mtFASII, where it is formed from malonic acid by this compound synthetase (ACSF3). This pathway is distinct from cytosolic fatty acid synthesis and has implications for mitochondrial lipid homeostasis .
Action Environment
Environmental factors, such as diet and physical activity, influence this compound levels. High-calorie intake and inactivity can dysregulate lipid metabolism, affecting this compound availability and downstream effects.
Biochemical Analysis
Biochemical Properties
Malonyl coenzyme A is involved in several biochemical reactions, primarily as a substrate for fatty acid synthase. This enzyme catalyzes the elongation of fatty acid chains by adding two-carbon units derived from malonyl coenzyme A. The interaction between malonyl coenzyme A and fatty acid synthase is essential for the synthesis of palmitate, a 16-carbon saturated fatty acid. Additionally, malonyl coenzyme A interacts with acetyl coenzyme A carboxylase, which regulates its production. The enzyme carnitine palmitoyltransferase 1 is inhibited by malonyl coenzyme A, preventing the transport of long-chain fatty acids into mitochondria for β-oxidation .
Cellular Effects
Malonyl coenzyme A influences various cellular processes, including fatty acid metabolism and energy homeostasis. In hepatocytes, elevated levels of malonyl coenzyme A inhibit carnitine palmitoyltransferase 1, reducing fatty acid oxidation and promoting lipid accumulation. This regulation is crucial for maintaining energy balance during periods of nutrient excess. In adipocytes, malonyl coenzyme A plays a role in lipogenesis by providing the necessary substrate for fatty acid synthesis. Additionally, malonyl coenzyme A affects cell signaling pathways, such as the AMP-activated protein kinase pathway, which senses cellular energy status and modulates metabolic processes accordingly .
Molecular Mechanism
At the molecular level, malonyl coenzyme A exerts its effects through various binding interactions and enzyme regulations. It binds to the biotin carboxylase domain of acetyl coenzyme A carboxylase, facilitating the carboxylation of acetyl coenzyme A to form malonyl coenzyme A. This reaction is ATP-dependent and involves the transfer of a carboxyl group from bicarbonate to acetyl coenzyme A. Malonyl coenzyme A also inhibits carnitine palmitoyltransferase 1 by binding to its active site, preventing the transport of fatty acids into mitochondria for oxidation. This inhibition is a key regulatory mechanism in controlling fatty acid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of malonyl coenzyme A can vary over time. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of specific enzymes. In vitro studies have shown that malonyl coenzyme A can be rapidly degraded by malonyl coenzyme A decarboxylase, leading to the formation of acetyl coenzyme A and carbon dioxide. Long-term exposure to malonyl coenzyme A in cell cultures can result in changes in cellular metabolism, including alterations in lipid synthesis and energy production .
Dosage Effects in Animal Models
The effects of malonyl coenzyme A in animal models are dose-dependent. At low doses, malonyl coenzyme A can stimulate fatty acid synthesis and promote lipid accumulation in tissues such as the liver and adipose tissue. At high doses, malonyl coenzyme A can have toxic effects, leading to metabolic imbalances and impaired cellular function. Studies in rodents have shown that excessive levels of malonyl coenzyme A can result in hepatic steatosis, insulin resistance, and other metabolic disorders .
Metabolic Pathways
Malonyl coenzyme A is a key intermediate in several metabolic pathways, including fatty acid biosynthesis and elongation. It is synthesized from acetyl coenzyme A by the enzyme acetyl coenzyme A carboxylase, which requires ATP and bicarbonate as cofactors. Malonyl coenzyme A is then utilized by fatty acid synthase to elongate fatty acid chains. Additionally, malonyl coenzyme A is involved in the biosynthesis of complex lipids, such as phospholipids and triglycerides. It also plays a role in the regulation of metabolic flux, influencing the balance between fatty acid synthesis and oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Malonyl coenzyme A is synthesized by the carboxylation of acetyl coenzyme A. This reaction is catalyzed by the enzyme acetyl coenzyme A carboxylase and requires the presence of bicarbonate and adenosine triphosphate . The reaction conditions typically involve a temperature of 37°C and a pH of around 7.5 .
Industrial Production Methods
In industrial settings, malonyl coenzyme A is produced using genetically engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae. These microorganisms are engineered to overexpress acetyl coenzyme A carboxylase and other enzymes involved in the biosynthesis of coenzyme A derivatives . The production process involves cultivating the microorganisms in a controlled environment with optimal conditions for enzyme activity and product formation .
Chemical Reactions Analysis
Types of Reactions
Malonyl coenzyme A undergoes various types of chemical reactions, including:
Carboxylation: The formation of malonyl coenzyme A from acetyl coenzyme A.
Decarboxylation: The conversion of malonyl coenzyme A to acetyl coenzyme A by malonyl coenzyme A decarboxylase.
Transacylation: The transfer of the malonate group from malonyl coenzyme A to acyl carrier protein by malonyl coenzyme A:acyl carrier protein transacylase.
Common Reagents and Conditions
Carboxylation: Requires bicarbonate and adenosine triphosphate.
Decarboxylation: Catalyzed by malonyl coenzyme A decarboxylase.
Transacylation: Involves the enzyme malonyl coenzyme A:acyl carrier protein transacylase.
Major Products Formed
Scientific Research Applications
Malonyl coenzyme A has numerous applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Acetyl coenzyme A: A precursor of malonyl coenzyme A, involved in various metabolic pathways.
Propionyl coenzyme A: Similar to malonyl coenzyme A but with a three-carbon unit.
Succinyl coenzyme A: Involved in the citric acid cycle, similar in structure but with a four-carbon unit.
Uniqueness
Malonyl coenzyme A is unique due to its role in providing two-carbon units for the elongation of fatty acid and polyketide chains . Its ability to regulate fatty acid metabolism and inhibit mTORC1 distinguishes it from other coenzyme A derivatives .
Properties
IUPAC Name |
3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N7O19P3S/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41)/t12-,17-,18-,19+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYOQGRJFJAKNA-DVVLENMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N7O19P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904351 | |
Record name | Malonyl coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Malonyl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
524-14-1 | |
Record name | Malonyl CoA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malonyl-CoA | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04524 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Malonyl coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(hydrogen malonyl)coenzyme A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Malonyl coenzyme A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNB9YCJ9F9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Malonyl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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